molecular formula C14H15NO3 B1326359 3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone CAS No. 898756-70-2

3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1326359
CAS No.: 898756-70-2
M. Wt: 245.27 g/mol
InChI Key: XPIWAIAJDKHREO-UHFFFAOYSA-N
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Description

3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is characterized by the presence of a cyano group, a dioxane ring, and a propiophenone moiety. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone typically involves the reaction of 3-(1,3-dioxan-2-yl)propiophenone with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the cyanation process .

Industrial Production Methods

While specific industrial production methods for 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The dioxane ring provides structural stability and can influence the compound’s reactivity. The propiophenone moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is unique due to the presence of the cyano group, which imparts distinct reactivity compared to similar compounds

Biological Activity

3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with structurally similar compounds.

Chemical Structure and Properties

The compound features a cyano group and a dioxane ring, which are significant for its reactivity and biological interactions. The molecular formula is C13H13NO3C_{13}H_{13}NO_3, and it possesses unique properties that facilitate its interaction with biological targets.

Research indicates that compounds with dioxane structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Modulation : The dioxane moiety may influence the binding affinity to metabolic enzymes, potentially altering metabolic pathways.
  • Cell Signaling Pathways : Interaction with cellular receptors can lead to modulation of signaling pathways, affecting cell proliferation and apoptosis.
  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting that this compound may also scavenge free radicals .

Biological Activity Overview

The biological activities of this compound have been explored in several studies:

Antioxidant Activity

A study utilizing the DPPH radical scavenging method indicated that derivatives of dioxane compounds exhibit antioxidant activity comparable to ascorbic acid. For instance, related compounds demonstrated antioxidant capabilities exceeding those of standard antioxidants by up to 1.4 times .

Anticancer Activity

The anticancer potential was evaluated using MTT assays against various cancer cell lines. Compounds with similar structures have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some derivatives displayed higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeUnique Features
2',5'-Dimethoxy-3-(1,3-Dioxan-2-YL)PropiophenoneDioxane derivativeInvestigated for antimicrobial and anticancer activity
4-(1,3-Dioxan-2-YL)ButyrophenoneDioxane derivativeExhibits anti-inflammatory properties
2',3'-Dichloro-3-(1,3-Dioxan-2-YL)PropiophenoneDioxane derivativePotential precursor in organic synthesis; limited biological data

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

  • Antioxidant Evaluation : A study found that derivatives containing the dioxane structure demonstrated significant free radical scavenging ability. The most effective compound showed antioxidant activity exceeding ascorbic acid by approximately 37% .
  • Cytotoxicity Testing : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines. One derivative was found to be over twice as effective against glioblastoma cells compared to breast cancer cells .

Properties

IUPAC Name

3-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c15-10-11-3-1-4-12(9-11)13(16)5-6-14-17-7-2-8-18-14/h1,3-4,9,14H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIWAIAJDKHREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646043
Record name 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-70-2
Record name 3-[3-(1,3-Dioxan-2-yl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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